Product packaging for CID 18502854(Cat. No.:)

CID 18502854

Cat. No.: B12508927
M. Wt: 346.5 g/mol
InChI Key: OIPZNTLJVJGRCI-UHFFFAOYSA-M
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Description

Significance of POPC as a Canonical Component in Eukaryotic Cell Membranes Research

POPC is one of the most abundant phospholipids (B1166683) found in the membranes of eukaryotic cells. wikipedia.orgfrontiersin.org Its structure, featuring a saturated palmitoyl (B13399708) chain and an unsaturated oleoyl (B10858665) chain, imparts crucial fluidity to cell membranes under physiological conditions. researchgate.netnih.gov This mixed-chain characteristic makes POPC a representative and biologically relevant lipid for studying the complex environment of cell membranes, which are not only present in the outer boundary of the cell but also in organelles like the endoplasmic reticulum and Golgi apparatus. frontiersin.org Consequently, POPC is extensively used to create biomimetic membranes that serve as simplified yet relevant models for investigating various cellular processes. brieflands.comncats.io These model systems are essential for understanding drug-membrane interactions, the function of membrane proteins, and the organization of lipid domains. nih.gov

Historical Context and Evolution of POPC as a Biomimetic Membrane Model in Biophysical Studies

The journey of understanding cell membranes began with the foundational fluid mosaic model proposed in 1972, which depicted a homogenous lipid environment. researchgate.net However, this model has evolved significantly, with the discovery of lateral microdomains or "lipid rafts," which are specific lipid compositions that differ from the surrounding membrane. researchgate.net This discovery spurred the development and use of biomimetic model membranes to explore these complex structures.

The use of model membranes predates the fluid mosaic model, with early work in the 1920s and 1930s on lipid monolayers at air-water interfaces laying the groundwork. mdpi.com The development of techniques like Langmuir-Blodgett and Langmuir-Schaefer transfers allowed for the creation of supported bilayers, offering more sophisticated models. mdpi.comaip.org The vesicle fusion technique further enhanced the ability to create planar model cell membranes. mdpi.com

Within this historical context, POPC emerged as a critical tool. Its ability to form stable bilayers that mimic the fluidity and general properties of eukaryotic cell membranes made it an ideal candidate for these models. Researchers have employed POPC in various model systems, including:

Liposomes (Vesicles): Spherical vesicles composed of a lipid bilayer, used to study membrane permeability and drug delivery. nih.govmedchemexpress.com

Supported Lipid Bilayers (SLBs): Planar bilayers formed on a solid support, enabling the use of surface-sensitive techniques to study membrane properties. nih.gov

Nanodiscs: Small, soluble patches of lipid bilayer stabilized by a protein scaffold, used for studying single membrane proteins. wikipedia.org

These POPC-based models have been instrumental in advancing our understanding of membrane biophysics, from the interaction of drugs with membranes to the function of membrane-bound proteins. nih.gov

Fundamental Structural Elements of POPC and Their Relevance to Membrane Organization

The structure of POPC is key to its function and its utility as a model lipid. It is a glycerophospholipid with a specific arrangement of its fatty acid chains.

ComponentDescriptionRelevance to Membrane Organization
sn-1 Palmitoyl Chain A 16-carbon saturated fatty acid (16:0). medchemexpress.comThe straight, saturated chain allows for tight packing with other lipids, contributing to membrane stability.
sn-2 Oleoyl Chain An 18-carbon monounsaturated fatty acid (18:1) with a cis-double bond. medchemexpress.comThe kink introduced by the cis-double bond disrupts tight packing, increasing membrane fluidity. researchgate.netnih.gov
sn-glycero-3-phosphocholine Headgroup A polar headgroup containing a phosphate (B84403) group and a choline (B1196258) group. researchgate.netThis hydrophilic headgroup interacts favorably with the aqueous environment on either side of the membrane, driving the self-assembly of the lipid bilayer. researchgate.net

Overview of Key Research Paradigms and Theoretical Frameworks Employing POPC

The study of POPC and its role in membranes is situated within broader scientific research paradigms. A research paradigm is a framework of beliefs and theories that guides scientific inquiry. slideshare.netslideshare.netresearcher.life In the context of biophysical studies involving POPC, the predominant paradigm is post-positivism . This paradigm acknowledges that while there is an objective reality that can be studied, our understanding of it is always imperfect and subject to revision. researcher.lifeyoutube.com Researchers operating within this paradigm use quantitative methods to test hypotheses about the physical properties of POPC bilayers and their interactions with other molecules.

Several theoretical frameworks and experimental techniques are employed to study POPC model membranes:

Molecular Dynamics (MD) Simulations: These computational models simulate the movement and interaction of atoms in a POPC bilayer over time. aip.org MD simulations provide detailed insights into the dynamic behavior of the membrane, such as lipid diffusion, chain ordering, and the penetration of molecules into the bilayer. brieflands.comresearchgate.net

Neutron and X-ray Scattering: Techniques like small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are used to determine the structural parameters of POPC vesicles and bilayers, such as their thickness and area per lipid. frontiersin.org Neutron reflectometry, often using deuterated POPC, can provide detailed structural information about multicomponent membranes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can reveal the orientation and dynamics of molecules, such as drugs, within a POPC membrane. nih.gov

Electron Paramagnetic Resonance (EPR) Spin Labeling: This technique provides information about the mobility and local environment of different parts of the lipid bilayer. nih.gov

These research approaches, guided by a post-positivist paradigm, have allowed scientists to build a detailed and ever-evolving understanding of the physical chemistry of POPC and, by extension, the complex workings of biological cell membranes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39AlO4 B12508927 CID 18502854

Properties

Molecular Formula

C18H39AlO4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1

InChI Key

OIPZNTLJVJGRCI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O

Origin of Product

United States

Advanced Methodologies and Experimental Models in Popc Research

Spectroscopic and Diffraction Techniques for POPC Bilayer Characterization

Spectroscopic and diffraction methods offer powerful, non-invasive means to probe the molecular details of POPC bilayers. These techniques provide data on the structural arrangement, molecular motion, and orientation of lipids within the membrane.

Neutron-based scattering techniques are particularly well-suited for studying the structure of POPC bilayers due to their ability to distinguish between hydrogen and its isotope, deuterium. ub.edu This isotopic sensitivity allows for contrast variation studies that can highlight specific components of the membrane assembly. researchgate.net

Neutron Reflectometry (NR) provides detailed structural information, with angstrom-level resolution, about single POPC bilayers supported on a planar substrate. nih.gov By measuring the reflectivity of a neutron beam from the supported lipid bilayer, researchers can construct a neutron scattering length density (nSLD) profile perpendicular to the surface. tandfonline.com This profile reveals key structural parameters of the bilayer. For instance, NR has been used to determine that the hydrocarbon tail region of a fluid POPC bilayer has a thickness of 35.3 Å. nih.gov

A summary of structural parameters for POPC bilayers obtained from neutron scattering studies is presented in the table below.

ParameterTechniqueValueReference
Hydrocarbon Tail ThicknessNeutron Reflectometry35.3 Å nih.gov
Hydration Layer Thickness (between tails and support)Neutron Reflectometry14.6 Å nih.gov
Overall Bilayer ThicknessSmall-Angle Neutron ScatteringVaries with vesicle size elifesciences.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics and structure of POPC membranes at an atomic level. acs.org By probing specific atomic nuclei, NMR can provide detailed information about molecular motion, orientation, and local environment within the bilayer.

Deuterium (²H) NMR is frequently used to determine the orientational order of the acyl chains in POPC bilayers. By selectively deuterating the palmitoyl (B13399708) or oleoyl (B10858665) chains, researchers can measure the quadrupolar splitting for each carbon-deuterium bond, which is then used to calculate the order parameter (SCD). tandfonline.com The order parameter profile as a function of carbon position along the acyl chain reveals the degree of conformational freedom, with higher order parameters indicating more restricted motion. For pure POPC membranes, the plateau region of the acyl chain typically exhibits an absolute order parameter of around 0.20. nih.gov

Phosphorus (³¹P) NMR provides insights into the dynamics and orientation of the phosphocholine (B91661) headgroup. researchgate.net The chemical shift anisotropy of the phosphorus nucleus is sensitive to the local environment and motion of the headgroup. researchgate.net In multilamellar vesicles, the ³¹P NMR spectrum of POPC typically shows a lineshape characteristic of a bilayer in the liquid-crystalline phase, indicating rapid axial rotation of the lipid molecules. nih.gov

The following table summarizes key findings from NMR studies of POPC bilayers.

TechniqueMeasured ParameterObservationReference
²H NMRAcyl Chain Order Parameter (SCD)Plateau region value of ~0.20 for pure POPC. nih.gov
³¹P NMRHeadgroup DynamicsLineshape indicates rapid axial rotation in the liquid-crystalline phase. nih.gov
¹H-³¹P 2D NMRInter-bilayer Water DynamicsNo water-³¹P cross-peak observed, suggesting weak dipolar coupling. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the attenuated total reflection (ATR) mode, is a valuable technique for analyzing the molecular orientation and conformation of lipids within supported POPC bilayers. nih.gov By using polarized infrared light, the orientation of specific molecular groups relative to the surface normal can be determined.

The vibrational bands of interest in a POPC spectrum include the CH₂ stretching modes of the acyl chains, the C=O stretching of the ester groups, and the PO₂⁻ stretching of the phosphate (B84403) headgroup. acs.org The dichroic ratio of these bands, measured with parallel and perpendicular polarized light, provides information about the average orientation of the corresponding transition dipole moments. For instance, polarized ATR-FTIR can be used to quantify the tilt angle of the lipid alkyl chains with respect to the surface normal. nih.gov Studies have shown that the integrity of a POPC bilayer is maintained over a wide temperature range, and this technique is sensitive enough to detect small changes in lipid orientation. nih.gov

Key vibrational bands and their corresponding molecular groups in POPC are listed below.

Vibrational ModeWavenumber (cm⁻¹)Molecular Group
Asymmetric CH₂ Stretch~2924Acyl Chains
Symmetric CH₂ Stretch~2853Acyl Chains
C=O Stretch~1735Ester Carbonyl
Asymmetric PO₂⁻ Stretch~1225Phosphate
Symmetric PO₂⁻ Stretch~1088Phosphate

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific technique that provides information about the molecular structure and orientation at interfaces. It is particularly useful for studying the interfacial water structure at the POPC bilayer surface. ub.edu SFG is a second-order nonlinear optical process where two input laser beams (one visible, one infrared) are overlapped at an interface to generate a third beam at the sum frequency. A signal is only generated where there is a lack of inversion symmetry, such as at an interface.

By tuning the infrared laser to the vibrational frequencies of water molecules, SFG can probe the orientation of water at the membrane surface. Studies on zwitterionic phosphocholine headgroups, like that in POPC, have proposed that differently bound types of water contribute to the SFG spectrum, revealing a complex interfacial water structure. researchgate.net These measurements indicate that interfacial water molecules are preferentially oriented by the electrostatic potential of the phospholipid headgroups. ub.edu

Fluorescence spectroscopy is a highly sensitive technique used to investigate the properties of POPC bilayers, such as lipid order, fluidity, and hydration. nih.gov This is achieved by incorporating fluorescent probes into the lipid membrane. The spectral properties of these probes, such as their emission wavelength, fluorescence lifetime, and anisotropy, are sensitive to their local environment. monash.edu

Laurdan is a fluorescent probe that is particularly sensitive to the polarity of its environment, which correlates with the degree of water penetration into the bilayer. tandfonline.com In a more ordered, less hydrated membrane, Laurdan's emission is blue-shifted, while in a more disordered, hydrated environment, the emission is red-shifted. This spectral shift is quantified by the Generalized Polarization (GP) value. nih.gov

1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that partitions into the hydrocarbon core of the bilayer. Its fluorescence anisotropy provides a measure of the rotational mobility of the probe, which is related to the "fluidity" or order of the lipid acyl chains. researchgate.net A higher anisotropy value corresponds to a more ordered and less fluid environment. nih.gov

The table below summarizes the application of these fluorescent probes in POPC research.

Fluorescent ProbeMeasured PropertyPrincipleReference
LaurdanMembrane Polarity/HydrationEmission spectrum shifts with solvent polarity (GP value). tandfonline.com
DPHMembrane Fluidity/OrderFluorescence anisotropy reflects rotational mobility in the hydrophobic core. researchgate.net

Microscopy and Imaging Techniques for Membrane Organization

Microscopy techniques provide direct visualization of the mesoscale organization of POPC membranes, revealing features such as lipid domains, defects, and the effects of interacting molecules.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the topography of supported POPC bilayers in a fluid environment with nanometer lateral resolution and angstrom vertical resolution. researchgate.net AFM can distinguish between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains, based on differences in their height. tandfonline.com For example, in POPC bilayers containing cholesterol, AFM has been used to visualize the formation of cholesterol-enriched domains. ub.edu In addition to imaging, the AFM tip can be used in force spectroscopy mode to measure the nanomechanical properties of the bilayer, such as breakthrough forces, which correlate with membrane order. tandfonline.com

Cryo-Electron Microscopy (cryo-EM) allows for the direct visualization of POPC vesicles in a near-native, hydrated state by flash-freezing them in a thin layer of vitreous ice. frontiersin.org This technique is invaluable for determining the size, shape, and lamellarity of liposomes. nih.gov High-resolution cryo-EM can also measure the thickness of the POPC bilayer with sub-angstrom precision. This capability has enabled the direct, probe-free imaging of nanoscopic domains in multicomponent vesicles containing POPC, where different phases exhibit distinct bilayer thicknesses. nih.gov

Fluorescence Microscopy is widely used to visualize the lateral organization of lipids in giant unilamellar vesicles (GUVs) made from POPC and other lipids. researchgate.net By incorporating fluorescently labeled lipid analogs that preferentially partition into either the liquid-ordered (Lo) or liquid-disordered (Ld) phase, the coexistence of micron-scale domains can be directly observed. nih.gov This technique is instrumental in studying the phase behavior of complex lipid mixtures that mimic the heterogeneity of biological membranes. Super-resolution fluorescence microscopy techniques are also emerging as powerful tools to image lipid domains at the nanoscale.

The following table outlines the key capabilities of these microscopy techniques in the study of POPC membranes.

TechniqueKey CapabilitiesSample TypeReference
Atomic Force Microscopy (AFM)High-resolution topography, nanomechanical properties, domain imaging.Supported Lipid Bilayers researchgate.net
Cryo-Electron Microscopy (cryo-EM)Vesicle morphology, lamellarity, bilayer thickness measurement, domain visualization.Vesicles/Liposomes frontiersin.org
Fluorescence MicroscopyVisualization of micron-scale lipid domains, phase behavior studies.Giant Unilamellar Vesicles (GUVs) researchgate.net

Atomic Force Microscopy (AFM) in Supported Lipid Bilayer Investigations

Atomic Force Microscopy (AFM) is a powerful nanoimaging technique for studying supported lipid bilayers (SLBs), which are models for cell membranes. nih.govnih.govspringernature.com The success of these studies relies on the preparation of stable, smooth, and relatively defect-free SLBs. nih.govresearchgate.net Protocols have been developed for assembling POPC SLBs on mica supports that remain stable for at least eight hours, a crucial factor for long-term observations. nih.govnih.govresearchgate.net

Time-lapse AFM allows for the real-time visualization of SLB formation, capturing processes such as vesicle deposition, rupture, and the coalescence of lipid patches into a uniform bilayer. researchgate.net This technique is instrumental in monitoring on-membrane events, such as the aggregation of amyloid proteins, in a near-physiological environment. nih.govnih.gov The quality of the POPC SLB is critical; preparation at room temperature can result in defects, while elevated temperatures tend to produce more homogeneous and stable bilayers. nih.gov

AFM Cantilever Properties for POPC SLB Imaging
Cantilever Type Nominal Spring Constant (N/m)
MSNL cantilever F0.6
MSNL cantilever E0.1

This table outlines the specifications of cantilevers used in AFM for imaging POPC supported lipid bilayers in liquid environments.

Optical Microscopy for Characterizing Lipid Phase Behavior and Crystal Formation

Optical microscopy techniques, particularly confocal fluorescence microscopy, are well-suited for visualizing the phase behavior of lipids in giant unilamellar vesicles (GUVs), which are excellent models for biomembranes. nih.gov By using fluorescent probes that partition differently between lipid phases, researchers can directly observe and analyze the coexistence of ordered and fluid domains. nih.gov For instance, the probe DiI-C20 typically localizes in ordered phases, while Bodipy-PC prefers fluid phases, allowing for clear differentiation in merged images. nih.gov

Three-dimensional projections of confocal images reveal the detailed topology and morphology of these phase domains across the vesicle surface. nih.gov Studies on mixtures of POPC with nonionic surfactants have employed techniques like hydration-tuning infrared linear dichroism spectroscopy to detect phase transitions between fluid, solid, lamellar, and nonlamellar structures as a function of temperature and hydration. uni-leipzig.de These investigations help to understand how different molecules affect the stability and structure of lipid membranes. uni-leipzig.de

Computational and Simulation Approaches to POPC Membrane Dynamics

Computational and simulation approaches provide atomic-level insights into the dynamics and properties of POPC membranes, complementing experimental techniques. These methods are crucial for understanding the complex interactions within and around the lipid bilayer. nih.gov

Molecular Dynamics (MD) Simulations, Including Coarse-Grained and All-Atom Models

Molecular dynamics (MD) simulations are a cornerstone of computational membrane biophysics. worldscientific.com Both all-atom (AA) and coarse-grained (CG) models are employed to study POPC bilayers. nih.govacs.org

All-Atom (AA) Simulations: These simulations explicitly represent every atom, providing high-resolution details of membrane structure and dynamics. nih.gov They are used to investigate properties like carbon-hydrogen order parameters, which can be validated against experimental NMR data. acs.org Force fields such as CHARMM36 and OPLS3e are commonly used to model POPC bilayers, and their accuracy is critical for producing realistic membrane behavior under various conditions like hydration levels and ion concentrations. nih.govacs.org AA simulations have been used to study phenomena like the mechanoporation of POPC membranes under different strain paths, which is relevant to understanding cellular injury. tandfonline.com

Coarse-Grained (CG) Simulations: CG methods group several atoms into single "beads," significantly reducing computational cost and allowing for the simulation of larger systems over longer timescales (microseconds and beyond). nih.govnih.govpensoft.net This approach is ideal for studying large-scale processes like lipid mixing, membrane self-assembly, and the formation of complex structures like liposomes. nih.govpensoft.netacs.org The MARTINI force field is a widely used CG model for lipids. nih.govpensoft.net CG simulations have been instrumental in studying the stability of mixed lipid bilayers containing POPC and pH-sensitive lipids, calculating properties such as the average area per lipid and diffusion coefficients. nih.gov

Comparison of Simulation Models for POPC
Model Type Key Characteristics
All-Atom (AA) High resolution, computationally expensive, suitable for detailed mechanistic studies on nanosecond timescales. nih.gov
Coarse-Grained (CG) Lower resolution, computationally efficient, suitable for large-scale phenomena on microsecond timescales. nih.govnih.gov

This table compares the primary features of all-atom and coarse-grained simulation models used in POPC research.

Langevin Dynamics for Simulating Unsaturated Phospholipid Behavior

While the provided search results focus heavily on Molecular Dynamics, Langevin Dynamics is another important simulation technique. It incorporates stochastic forces to represent the effects of solvent molecules, making it efficient for studying the dynamic properties of systems like lipid membranes. It is particularly useful for modeling the Brownian motion and fluctuations inherent in the behavior of unsaturated phospholipids (B1166683) like POPC.

Free Energy Calculations for Molecular Penetration and Interaction Mechanisms

Calculating the free energy profile of a molecule translocating across a lipid bilayer is crucial for predicting its permeability, a key factor in drug design. acs.orgarxiv.org Biased MD simulation techniques such as umbrella sampling, metadynamics, and replica exchange umbrella sampling are used to compute these free energy profiles for various small molecules crossing POPC or similar lipid bilayers. acs.orgarxiv.orgresearchgate.net

These calculations reveal the energetic barriers and favorable regions for a molecule as it moves through the membrane. rsc.org A significant challenge in these simulations is the long relaxation time of electrostatic interactions between the permeating molecule and the lipid headgroups, which can lead to inaccuracies. acs.orgarxiv.org For instance, the free energy for a single water molecule to cross a POPC membrane has been calculated to be approximately 6.8 kcal/mol. researchgate.net Such calculations are vital for understanding how different molecules interact with and penetrate biological membranes. acs.org

Advanced Synthetic and Preparative Methodologies for POPC and Its Analogs

The construction of artificial cells and complex lipid-based systems often requires the synthesis of natural phospholipids or their analogs. researchgate.net While the direct in-situ synthesis of natural phospholipids like POPC is challenging, chemically synthesized lipid analogs that mimic their structure and function are widely used. researchgate.net Methodologies for synthesizing artificial phospholipids include enzymatic reactions, click chemistry, native chemical ligation, and imine condensation. researchgate.net These synthetic approaches allow for the creation of novel phospholipids with modified headgroups or acyl chains, enabling the study of specific structure-function relationships in membranes. The development of diversity-oriented synthesis strategies also facilitates the rapid construction of complex lipid analogs for various research applications. nih.gov

Strategies for Selective and Perdeuterated POPC Synthesis for Structural Studies

The synthesis of isotopically labeled POPC, particularly deuterated forms, is crucial for structural studies using techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Deuterium labeling provides a powerful tool for contrast variation in neutron scattering experiments, allowing for the detailed structural investigation of lipid bilayers and their interactions with other molecules. ansto.gov.aucore.ac.uk

A common challenge in synthesizing mixed-acyl phospholipids like POPC is achieving high regiopurity, avoiding the formation of the isomer 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (B1261621) (OPPC). acs.org To address this, mixed chemoenzymatic methods have been developed. acs.orgnih.gov One such approach involves a three-step process starting from 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine. nih.govacs.org This method utilizes enzyme-catalyzed regioselective hydrolysis and esterification to substitute the sn-1 acyl chain with a perdeuterated version, yielding chain-deuterated POPC with high chemical (>96%) and complete regiopurity. acs.orgnih.govacs.org This technique combines the efficiency of chemical synthesis with the specificity of biocatalysis. nih.govresearchgate.net

For neutron studies that require even greater contrast, methods for the synthesis of perdeuterated POPC ([D82]POPC) have been established. ansto.gov.auresearchgate.net These chemical deuteration methods allow for the asymmetric synthesis where all constituent groups, including the palmitoyl, oleoyl, glycerol (B35011), and phosphocholine moieties, are deuterium-labeled. researchgate.net The Australian National Deuteration Facility has been instrumental in developing and providing these complex deuterated molecules for the scientific community. researchgate.net While commercially available sn-1 chain deuterated POPC ([D31]POPC) is useful, it often does not provide sufficient contrast for detailed structural studies and can be nearly "invisible" to neutrons in heavy water, especially when studying interactions with proteins. ansto.gov.au

The development of these synthetic strategies has expanded the capability of researchers to produce not only perdeuterated but also selectively deuterated POPC, enabling precise structural and dynamic studies of biomimetic membranes.

Preparation and Characterization of Diverse Model Membrane Systems

POPC is extensively used to create various model membrane systems that mimic the lipid bilayer of biological cells. These models range from simple vesicles to more complex supported bilayers and nanodiscs, each offering unique advantages for specific experimental questions.

Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs) are widely used models for studying membrane properties and processes. LUVs, typically prepared by extrusion, are valuable for their well-defined size. nih.govnih.gov GUVs, which are micron-sized and can be observed with light microscopy, are often formed using methods like electroformation or gel-assisted hydration. nih.govtdl.org

These vesicles are employed in a variety of biophysical assays. For instance, the interaction and fusion of LUVs with GUVs can be monitored to study membrane fusion processes. nih.gov By labeling the vesicles with fluorescent dyes, researchers can visualize lipid transfer and membrane restructuring events. nih.gov The composition of these vesicles can be precisely controlled, allowing for the investigation of how different lipids, such as the inclusion of anionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), influence membrane behavior. nih.gov

Supported Lipid Bilayers (SLBs) are model membranes formed on solid, hydrophilic surfaces. nih.gov They are typically created through the spontaneous adsorption and fusion of vesicles onto substrates like mica or silica (B1680970). nih.govnih.govacs.org This process is influenced by electrostatic interactions between the vesicles and the substrate. nih.gov

The formation and properties of POPC SLBs have been characterized using a combination of surface-sensitive techniques, including Atomic Force Microscopy (AFM), Quartz Crystal Microbalance with Dissipation (QCM-D), and ellipsometry. nih.gov These techniques provide information on the stability of the adsorbed vesicles and the mobility of the resulting bilayer patches. nih.gov The choice of substrate plays a determining role in the SLB formation process. nih.gov For example, the presence of calcium ions has a more pronounced effect on the deposition of lipids containing dioleoylphosphatidylserine onto mica compared to silica. nih.gov The lateral diffusion of lipids within POPC SLBs on glass has been measured to be approximately 1.55 µm²/s, indicating a fluid and continuous bilayer. acs.org

Nanodiscs are soluble, nanoscale lipid bilayers stabilized by two copies of an amphipathic helical protein belt known as a Membrane Scaffold Protein (MSP). nih.govresearchgate.net They provide a more native-like environment for studying membrane proteins compared to detergent micelles. mdpi.com POPC is one of the most commonly used phospholipids for nanodisc formation. researchgate.netnih.gov

The reconstitution of membrane proteins into nanodiscs involves mixing the purified protein, detergent-solubilized POPC, and an appropriate MSP. nih.govcube-biotech.com The self-assembly of the nanodisc is initiated by removing the detergent, often using adsorbent beads. nih.gov A critical factor for successful and homogenous nanodisc formation is the optimization of the lipid-to-MSP ratio. nih.govillinois.edu Different MSP variants have been engineered to create nanodiscs of varying diameters, allowing for the accommodation of a range of membrane proteins. nih.gov For example, the optimal POPC-to-MSP1D1 ratio is approximately 65:1. nih.gov The assembly temperature is also an important parameter, with POPC nanodisc formation typically carried out at 4°C. nih.gov

Table 1: Optimal Lipid:MSP Ratios and Incubation Temperatures for Nanodisc Formation

Phospholipid Optimal Ratio (for MSP1) Incubation Temperature
POPC 65:1 4 °C
DMPC 80:1 25 °C
DPPC 90:1 37 °C

Data sourced from Sigma-Aldrich technical bulletin.

Analytical Quantification Techniques for POPC and Related Lipids in Research Contexts

Accurate detection and quantification of POPC and its metabolites are essential for lipidomic studies. Mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and structural information.

Mass Spectrometry-Based Detection and Fragmentation Pattern Analysis (e.g., MALDI-TOF/TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable technique for the analysis of phospholipids like POPC. nih.govrsc.org In positive ion mode, POPC is often detected as a protonated molecule [M+H]⁺ at an m/z of 760.6 or as a sodium adduct [M+Na]⁺ at m/z 782.6. researchgate.net

Tandem mass spectrometry (MS/MS), such as MALDI-TOF/TOF, provides detailed structural information by analyzing the fragmentation patterns of the parent ion. nih.gov The fragmentation of POPC can delineate the headgroup and the acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. nih.gov A characteristic fragment ion for phosphocholine-containing lipids is the phosphocholine headgroup at m/z 184. nih.gov

The fragmentation pattern is influenced by the presence of adduct ions. For instance, when POPC is analyzed in the presence of lithium, there is a preferential neutral loss of the acyl chain from the sn-1 position. nih.gov In the absence of lithium, fragmentation is favored at the sn-2 position. nih.gov This differential fragmentation is crucial for distinguishing between regioisomers like POPC (16:0/18:1) and OPPC (18:1/16:0). nih.gov Other fragmentation techniques, such as Ultraviolet Photodissociation (UVPD), can provide even more detailed structural information, such as the precise location of double bonds within the acyl chains. nih.gov

Table 2: Common Compound Names

Abbreviation Full Compound Name
POPC 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine
OPPC 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
DMPC 1,2-dimyristoyl-sn-glycero-3-phosphocholine
POPG 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
POPE 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
POPS 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine
GPC sn-glycero-3-phosphocholine
MSP Membrane Scaffold Protein
Q10 Coenzyme Q10

Enzymatic Assays for Monitoring Lipid Solubility and Transformation

Enzymatic assays are fundamental in monitoring the solubility and biochemical transformations of phospholipids like POPC. These assays leverage the high specificity of enzymes to catalyze reactions, which can be followed to understand the lipid's behavior in various environments. While cholesterol oxidase is specific to cholesterol, other enzymes, such as lipases and phospholipases, are instrumental in studying POPC.

One key application of enzymatic assays is in the monitoring of lipid transformation. For instance, the enzymatic acidolysis of soybean phosphatidylcholine with caprylic acid to produce structured phospholipids can be monitored over time. nih.gov This process, catalyzed by lipases, allows researchers to observe the incorporation of new fatty acids into the phospholipid structure. The progress of such reactions can be followed by quantifying the decrease in the original substrate (POPC) or the increase in the product. nih.gov

Furthermore, vesicle-encapsulated chemosensing ensembles provide a sophisticated model for monitoring both the transmembrane uptake and subsequent enzymatic reactions of molecules. d-nb.info In such systems, POPC-containing liposomes can be loaded with enzymes and reporter molecules to create protocells. d-nb.info These models allow for the real-time observation of a substrate entering the liposome (B1194612) and being converted into a product by the encapsulated enzyme, providing insights into both membrane permeability and enzymatic kinetics within a lipid bilayer context. d-nb.info

The table below summarizes enzymatic assays relevant to monitoring phospholipid transformation.

Enzyme Substrate Reaction Monitored Analytical Technique
LipasePhosphatidylcholineAcidolysisThin-Layer Chromatography with Flame Ionization Detector (TLC-FID) nih.gov
Phospholipase A21-Oleoyl-2-palmitoyl-sn-glycero-3-PCHydrolysisCharacterization of enzyme activity on artificial membranes caymanchem.com
Various EnzymesEncapsulated SubstratesUptake and ConversionFluorescence Spectroscopy d-nb.info

Chromatographic Methods for Purity Assessment and Lipid Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of POPC and for separating it from complex lipid mixtures. These methods exploit differences in the physicochemical properties of lipids, such as polarity and affinity for a stationary phase, to achieve separation. nih.govrockefeller.edu

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of phospholipids. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography are employed. NP-HPLC separates lipids based on the polarity of their head groups, making it suitable for separating different phospholipid classes. nih.govthermofisher.com In contrast, RP-HPLC separates lipids of the same class based on differences in their fatty acid chains, such as length and degree of saturation. nih.gov When coupled with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS), HPLC allows for sensitive quantification and identification of POPC and related lipids. hplc.eumdpi.com

Thin-Layer Chromatography (TLC) is a well-established and reliable method for the separation of lipid mixtures and the assessment of purity. researchgate.netnih.gov For POPC, TLC can confirm a purity of ≥99%. The technique involves spotting the lipid sample on a plate coated with a stationary phase, typically silica gel, and developing it in a solvent system. rockefeller.edu The separation is based on the differential partitioning of the lipids between the stationary and mobile phases. rockefeller.edu High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution for complex lipid mixtures. researchgate.net

The following table outlines various chromatographic methods used in the analysis of POPC.

Chromatographic Method Stationary Phase Principle of Separation Application
Normal-Phase HPLC (NP-HPLC)Polar (e.g., Silica) nih.govthermofisher.comPolarity of head groups nih.govSeparation of different phospholipid classes nih.gov
Reversed-Phase HPLC (RP-HPLC)Non-polar (e.g., C18) researchgate.netHydrophobicity of acyl chains nih.govSeparation of molecular species within the same phospholipid class nih.gov
Thin-Layer Chromatography (TLC)Silica Gel rockefeller.eduAdsorption based on polarity rockefeller.eduPurity assessment and separation of simple lipid mixtures researchgate.net
High-Performance TLC (HPTLC)Silica Gel researchgate.netAdsorption based on polaritySeparation of complex lipid mixtures researchgate.net

Gas Chromatography (GC) can also be utilized for purity assessment of phospholipids like 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, a positional isomer of POPC, with purities of ≥98% being reported. This technique typically requires derivatization of the lipid to make it volatile for analysis. nih.gov

Core Research Areas in Popc Membrane Biophysics and Molecular Interactions

Investigations into Membrane Fluidity, Hydration, and Phase Behavior within POPC Systems

The unique molecular structure of POPC, with one saturated and one unsaturated acyl chain, allows it to form stable lipid bilayers that closely mimic the fluid state of biological membranes under physiological conditions. clinisciences.com This has made POPC a benchmark system for investigating fundamental membrane properties.

Studies on membrane fluidity in POPC bilayers have shown that factors such as the presence of ions can modulate the lateral mobility of lipids. For instance, increasing concentrations of NaCl have been observed to slow down lipid movement in fully hydrated POPC bilayers. rsc.org Conversely, the hydration level of the membrane also plays a critical role. Research combining nuclear magnetic resonance (NMR) and neutron diffraction techniques has provided a detailed view of water's interaction with POPC bilayers. These studies reveal that water molecules penetrate deep into the interfacial region of the bilayer, associating transiently with the polar headgroups of the lipids, including the choline (B1196258), phosphate (B84403), glycerol (B35011), and carbonyl groups. nih.gov The lifetime of these lipid-water associations is very short, on the order of 100 picoseconds. nih.gov However, the concentration of water in the hydrophobic core of the bilayer is extremely low, less than one water molecule per lipid, which is crucial for maintaining the barrier function of the membrane. nih.gov

The phase behavior of POPC is also a subject of intense research. Pure POPC bilayers exist in a liquid-disordered (Ld) phase at physiological temperatures. researchgate.net When mixed with lipids that have a higher melting temperature, such as dipalmitoylphosphatidylcholine (DPPC), phase separation can occur, leading to the coexistence of gel and fluid domains. acs.orgiaea.orgresearchgate.net The addition of other molecules, like certain polymers, can also influence membrane fluidity, with studies showing a non-linear decrease in fluidity as the polymer fraction increases in hybrid vesicles. chemrxiv.orgrsc.org

Lipid-Protein and Lipid-Peptide Interactions in POPC-Containing Bilayers

POPC bilayers are extensively used as a model system to understand how the lipid environment influences the structure and function of membrane-associated proteins and peptides. clinisciences.com

Mechanisms of Interaction Between POPC and Integral/Peripheral Membrane Proteins (e.g., G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are a major class of integral membrane proteins that are crucial for cell signaling. nih.govbiorxiv.org The surrounding lipid bilayer, often modeled by POPC, plays a vital role in stabilizing different conformational states of these receptors. nih.govbiorxiv.orgresearchgate.net All-atom molecular dynamics simulations have been employed to study the interactions between GPCRs, such as the adenosine (B11128) A1 receptor (A1AR), and POPC bilayers. nih.govbiorxiv.org These simulations have revealed that the lipid-GPCR interactions are dynamic and depend on the activation state of the receptor. nih.gov For instance, in the active state of the A1AR, the negatively charged phosphate groups of POPC molecules in the lower leaflet of the bilayer interact with positively charged lysine (B10760008) residues on the receptor, helping to stabilize the active conformation. nih.gov The lipid environment can also influence the function of other membrane proteins by modulating their interactions and localization within the membrane. nih.gov

Studies on Peptide Insertion, Aggregation, and Pore Formation (e.g., Amyloid β peptide oligomers)

The interaction of peptides with lipid membranes is critical in various biological processes, including antimicrobial activity and the pathogenesis of diseases like Alzheimer's. acs.orgmdpi.comrsc.org POPC bilayers serve as a model to investigate these interactions.

The amyloid-β (Aβ) peptide, implicated in Alzheimer's disease, has been shown to interact with POPC membranes in a manner that depends on the peptide's concentration and the bilayer's properties. acs.orgmdpi.com Studies have found that Aβ peptide adsorption onto POPC supported lipid bilayers is concentration-dependent and leads to a decrease in membrane fluidity. acs.org For thicker POPC bilayers, this interaction can induce membrane remodeling, leading to the formation of tubular and globular structures. acs.orgresearchgate.net Molecular dynamics simulations have further explored the mechanism of pore formation by Aβ oligomers in POPC membranes, indicating that larger oligomers are more likely to cause membrane deformation and the formation of water channels. rsc.org

The insertion and pore-forming ability of other peptides, such as melittin (B549807) and GALA, have also been studied in POPC systems. biorxiv.orgnih.gov For melittin, the initial configuration of the peptide significantly impacts its ability to form pores, with successful pore formation involving the collective insertion of peptides into the bilayer. biorxiv.org The orientation of pore-forming peptides like GALA within the POPC membrane has been determined using fluorescence-based assays, providing insights into the structure of the transmembrane pores. nih.gov

Modulation of Enzymatic Activity by POPC Membrane Environment (e.g., Phospholipase A2)

The activity of membrane-associated enzymes can be significantly influenced by the surrounding lipid environment. Phospholipase A2 (PLA2) is an enzyme that hydrolyzes phospholipids (B1166683) at the sn-2 position. d-nb.info Its activity is dependent on the composition and physical state of the membrane. d-nb.info Studies using POPC-containing vesicles have shown that the efficiency of PLA2 binding and its subsequent enzymatic activity are related to the mobility of the lipids in the membrane. d-nb.info In ternary mixtures containing POPC, sphingomyelin (B164518), and cholesterol, which mimic lipid rafts, the ability of PLA2 to induce budding and fission of membrane domains was found to be different compared to membranes containing other types of phospholipids, highlighting the specific role of the lipid composition in modulating enzyme function. acs.orgresearchgate.net

Lipid-Lipid Interactions and Membrane Domain Formation in POPC Mixtures

The lateral organization of lipids within a membrane is not random; lipids can segregate to form domains with distinct compositions and physical properties. POPC is often used in model systems to study these lipid-lipid interactions and domain formation.

Role of Cholesterol in POPC Bilayer Organization and Stability

Cholesterol is a crucial component of eukaryotic cell membranes that modulates their physical properties. acs.orgmdpi.comjst.go.jp In POPC bilayers, cholesterol has a well-documented ordering and condensing effect. acs.orgmdpi.com It increases the order of the lipid acyl chains, reduces the surface area per lipid molecule, and increases the bilayer's thickness and rigidity. acs.orgmdpi.comjst.go.jp This leads to the formation of a liquid-ordered (Lo) phase, which can coexist with the liquid-disordered (Ld) phase of cholesterol-poor regions. mdpi.comarxiv.org

The interaction between cholesterol and POPC is less favorable than its interaction with saturated lipids like DPPC. rsc.orgrsc.orgpnas.org Molecular dynamics simulations of ternary mixtures of DPPC, POPC, and cholesterol have shown that the cholesterol-saturated lipid interaction is more favorable than the cholesterol-monounsaturated lipid interaction. rsc.orgrsc.org This preferential interaction is a driving force for the formation of lipid domains, or "rafts," which are enriched in saturated lipids and cholesterol. researchgate.netfrontiersin.org The presence of cholesterol in POPC membranes also affects their permeability, making them less permeable to small molecules. acs.org Furthermore, cholesterol can influence the interactions of other molecules with the membrane; for example, increasing cholesterol concentration in POPC bilayers creates a higher energy barrier for the penetration of Aβ peptides, thereby offering a protective effect. rsc.org

Ceramide-Induced Lipid Phase Transitions and Cholesterol Displacement in POPC Systems

Ceramides (B1148491), a class of lipid molecules, significantly influence the physical state and organization of POPC membranes. Research shows that the introduction of ceramide to POPC bilayers can induce the formation of gel-like or ordered domains within the more fluid POPC matrix. utl.ptnih.gov This phase separation is dependent on both the concentration of ceramide and the temperature. utl.pt For instance, even a small amount of ceramide, such as 2 mol%, can notably alter the thermotropic behavior of the fluid POPC lipid matrix. utl.pt The transition temperature (Tm), which marks the shift from a gel to a fluid phase, increases with higher ceramide concentrations up to 50 mol%. tandfonline.com

Differential scanning calorimetry (DSC) experiments on POPC/ceramide mixtures reveal two main effects as the ceramide molar fraction increases: a broadening and reduction in the enthalpy of the low-temperature transition corresponding to POPC-rich areas, and the emergence of a high-temperature transition associated with ceramide-rich domains. nih.gov Specifically, studies with long-chain ceramides like C16-ceramide and C18-ceramide have demonstrated an increase in the lamellar gel-to-lamellar liquid crystalline (Lβ–Lα) phase transition temperature of POPC. researchgate.net This indicates that ceramides promote a more ordered, gel-like state in POPC membranes at physiological temperatures. researchgate.net

A crucial aspect of ceramide's role in POPC membranes is its interaction with cholesterol. Both ceramide and cholesterol have small polar headgroups and require co-lipids with larger headgroups, like POPC, for stable incorporation into a bilayer. researchgate.netacs.org Studies have shown that ceramide has a significantly higher affinity for the ordered bilayer phase than cholesterol. researchgate.netacs.org This leads to the displacement of cholesterol by ceramide from the lipid bilayer. researchgate.netacs.org This displacement follows a near 1:1 relationship, where the addition of one ceramide molecule can drive one cholesterol molecule out of the bilayer. researchgate.netacs.orgnih.gov The maximum solubility of cholesterol in POPC bilayers decreases as the concentration of ceramide increases. researchgate.netacs.org This competitive interaction is explained by the "umbrella model," where both molecules compete for the shielding provided by the larger headgroups of neighboring POPC molecules to prevent the exposure of their nonpolar parts to water. researchgate.netnih.govacs.org

Research on Lipid Rafts and Other Microdomains in Model Membranes Utilizing POPC

POPC is a frequent component in model membrane systems designed to study lipid rafts, which are specialized microdomains enriched in certain lipids and proteins. nih.govmdpi.com These rafts are often modeled using ternary mixtures of a high-melting point lipid like sphingomyelin or dipalmitoylphosphatidylcholine (DPPC), a low-melting point lipid such as POPC, and cholesterol. nih.govmdpi.com In these models, the membrane can separate into a liquid-ordered (Lo) phase, representing the raft, and a liquid-disordered (Ld) phase, representing the surrounding bulk membrane. pnas.orgnih.gov

The Lo phase is enriched in the saturated lipid and cholesterol, while the Ld phase is primarily composed of the unsaturated lipid like POPC. pnas.org The formation and properties of these domains are highly dependent on the lipid composition and temperature. frontiersin.org For example, in a DPPC:POPC:cholesterol (2:2:1 molar ratio) mixture, small-angle neutron scattering (SANS) studies revealed the formation of lipid rafts approximately 7 nm in diameter as the temperature was decreased. frontiersin.org

Cholesterol plays a pivotal role in the formation of these ordered domains. nih.gov In mixtures of POPC, sphingomyelin, and cholesterol, increasing cholesterol concentration induces the formation of Lo phase domains. nih.gov The fraction of the membrane in the Lo phase is directly proportional to the cholesterol concentration. nih.gov There exists a percolation threshold, where the raft domains become interconnected, which occurs at specific cholesterol concentrations depending on the phospholipid composition and temperature. nih.gov

Studies on Membrane Permeability and Solute Transport Across POPC Bilayers

POPC bilayers are extensively used as a model system to investigate the passive transport of various solutes across cell membranes. jackwestin.comacs.orgnih.gov The permeability of a membrane is a crucial factor in cellular processes and drug delivery. nih.gov

Atomistic molecular dynamics simulations have been employed to estimate the permeability of POPC bilayers to different molecules. For instance, the oxygen permeability coefficient for a pure POPC bilayer at 37°C has been estimated to be 15 ± 1 cm/s. nih.gov The presence of cholesterol in a 1:1 molar ratio with POPC reduces this permeability to 11.5 ± 0.4 cm/s. nih.gov This reduction is attributed to an increase in the free-energy barriers for translocation across the membrane. nih.gov

The permeability of POPC membranes is also affected by the properties of the permeating solute. Studies on the transport of various drugs and drug-like molecules have shown that the permeability can vary by orders of magnitude depending on the molecule's size, polarity, and interactions with the bilayer. nih.gov For example, the permeability of a POPC bilayer to hydrocortisone (B1673445) is significantly different from that of smaller molecules like 9-anthroic acid and 2',3'-dideoxyadenosine. nih.gov

Furthermore, the oxidation of POPC can alter membrane permeability. The introduction of oxidized POPC products, such as PoxnoPC and PazePC, can enhance the permeability of the bilayer. rsc.org This enhancement is dependent on the type and concentration of the oxidized lipid. rsc.org

Interfacial Phenomena and Surface Properties of POPC Monolayers and Bilayers

The behavior of POPC at interfaces, such as the air-water interface, provides valuable insights into the organization and properties of lipid membranes. nih.govresearchgate.net

Orientation of POPC at Liquid-Air and Liquid-Liquid Interfaces

Molecular dynamics simulations of POPC monolayers at the air/water interface have revealed details about the orientation of the lipid molecules. nih.gov At surface pressures above 15 mN/m, the phosphocholine (B91661) headgroups adopt two distinct orientations: one is nearly parallel to the interface, and the other points towards the water phase. nih.gov The glycerol group of POPC has a broad orientational distribution centered around 50 degrees with respect to the normal of the monolayer. nih.gov The acyl chains, both the saturated palmitoyl (B13399708) and the unsaturated oleoyl (B10858665) chains, are predominantly in a trans configuration over a range of surface pressures. nih.gov These simulations also suggest an independent behavior of the saturated and unsaturated chains, which may be linked to the formation of distinct chain-type clusters. nih.gov

Oxidative Degradation Mechanisms of POPC Monolayers (e.g., by Environmental Ozone)

POPC monolayers are susceptible to oxidative degradation, particularly by environmental pollutants like ozone. acs.orgnih.govresearchgate.net The double bond in the oleoyl chain of POPC is the primary target for oxidation by low-level ozone. acs.orgnih.govresearchgate.net This oxidation leads to the instability of the POPC monolayer. acs.orgnih.govresearchgate.net

The process of degradation involves the initial oxidation of the C=C bond, forming oxidized lipid products. acs.orgnih.gov These oxidized lipids initially remain at the interface, where their hydrophilic portions reorient towards the water surface, before gradually dissolving into the aqueous subphase. acs.orgnih.govresearchgate.net This oxidative process can significantly alter the structure and permeability of the lipid monolayer. acs.org The presence of saturated lipids, such as DPPC, in a mixed monolayer can partially inhibit the oxidation of the oleoyl chain of POPC. acs.org

Cellular and Systemic Research Contexts of Popc

Biosynthetic Pathways and Metabolic Regulation of Phosphatidylcholines in Biological Systems

The composition of phosphatidylcholine (PC) in mammalian cells is highly diverse, with hundreds of molecular species differing in their fatty acyl chain composition. nih.gov This diversity is not solely the result of de novo synthesis but is actively maintained through a constant remodeling process known as the Lands cycle. nih.govnih.gov In this cycle, fatty acyl chains, particularly at the sn-2 position, are hydrolyzed by phospholipases and then re-acylated by acyltransferases, allowing cells to tailor their membrane composition to specific needs. nih.gov

De novo synthesis of PC occurs primarily through the Kennedy pathway, where choline (B1196258) is converted to phosphocholine (B91661), then to CDP-choline, and finally reacts with diacylglycerol to form PC. nih.gov In the liver, an alternative pathway involves the methylation of phosphatidylethanolamine (B1630911) (PE). nih.gov However, the enzymes in the de novo pathway have limited specificity for the fatty acyl-CoA substrates, meaning the final acyl chain composition is largely determined by subsequent remodeling. nih.gov

Research using labeled precursors has demonstrated the dynamic nature of the PC pool. Studies in brain endothelial cells estimate a theoretical capacity to remodel up to 99% of the cellular PC pool within 3.5 hours via the Lands cycle. nih.gov This highlights the essential role of this pathway in maintaining lipid homeostasis. nih.gov Studies in genomically minimal cells have shown that while some organisms can only incorporate POPC from their diet, others, like M. mycoides, can remodel the acyl chains of POPC to create a more diverse range of PC species. biorxiv.org This remodeling capability is crucial for adapting membrane properties like fluidity in response to changing conditions. biorxiv.org The enzyme lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) is a key player in this process, showing high expression in the liver and intestine where it facilitates the incorporation of arachidonate (B1239269) and linoleate (B1235992) into PC species. nih.gov

POPC metabolism is significantly modulated by various phospholipase enzymes, which catalyze the hydrolysis of its ester bonds, yielding important signaling molecules.

Phospholipase A2 (PLA2): This superfamily of enzymes hydrolyzes the fatty acid from the sn-2 position of phospholipids (B1166683), releasing a lysophospholipid and a fatty acid. digitellinc.com PLA2s are water-soluble but act at the lipid-water interface of membranes. digitellinc.compnas.org The rate of POPC hydrolysis by PLA2 depends on both the substrate concentration and its accessibility within the membrane structure. digitellinc.com Studies have shown that the initial rate of bilayer destruction by Naja mossambica mossambica venom PLA2 is doubled for POPC compared to other phosphatidylcholines like DOPC and DPPC. ill.eu The enzyme's interaction with the membrane is optimal where lipid mobility is highest. d-nb.info Ozonation products of POPC, such as PC-Criegee ozonide, can also be recognized and hydrolyzed by PLA2, suggesting a role for the enzyme in detoxifying ozone-induced membrane damage. nih.gov

Phospholipase D (PLD): PLD enzymes catalyze the hydrolysis of the phosphodiester bond in the headgroup of phosphatidylcholine, producing phosphatidic acid (PA) and choline. researchgate.netwikipedia.org POPC is a primary substrate for PLD. echelon-inc.com The resulting product, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (B162893) (POPA), is a bioactive lipid that can promote membrane curvature and recruit specific proteins, acting as a key second messenger in intracellular signaling. researchgate.netwikipedia.org Unlike the action of Phospholipase C, which can destabilize liposomes, PLD activity on POPC liposomes attracts cations to the membrane surface but does not significantly alter the vesicle morphology. researchgate.netnih.gov

Table 1: Enzymatic Modulation of POPC
Enzyme FamilySpecific Isoform/TypeAction on POPCProductsKey Research FindingsCitations
Phospholipase A2 (PLA2)Various, including venom and human cytosolic isoformsHydrolyzes the sn-2 ester bondOleic acid and 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholineHydrolysis rate is dependent on membrane structure and lipid mobility. PLA2 can hydrolyze ozonated POPC, suggesting a detoxification role. digitellinc.comill.eud-nb.infonih.gov
Phospholipase D (PLD)PLD1, PLD2Hydrolyzes the terminal phosphodiester bond of the headgroup1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) and CholinePOPC is a primary substrate. The product, POPA, is a key signaling molecule. PLD activity does not destabilize POPC liposome (B1194612) morphology. echelon-inc.comresearchgate.netwikipedia.orgcapes.gov.br

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has provided significant insights into the role of POPC and other lipids in various physiological and pathological states. High-throughput profiling techniques have made it possible to comprehensively assess an organism's metabolic status. ahajournals.org

Several large-scale population studies have included POPC in their metabolomic analyses. For instance, longitudinal studies of increasing body-mass index (BMI) and waist-hip ratio have used comprehensive metabolic profiling, including various lipid classes, to identify dynamic patterns associated with obesity. utu.fi In children with suspected extraesophageal reflux disease (EERD), metabolomic profiling of bronchoalveolar lavage fluid revealed that patients not treated with proton pump inhibitors who had abnormal reflux studies showed significant increases in several glycerophospholipids, including derivatives of glycerophosphorylcholine. nih.gov

In the context of disease prediction, an untargeted metabolomics analysis identified several metabolites, including lipid species, that were predictive of pre-eclampsia. researchgate.net Similarly, studies on the association of physical activity with metabolic profiles from adolescence to adulthood have quantified circulating metabolites, including various lipoprotein subclasses and fatty acids, to understand the long-term health benefits of exercise. utu.fi These studies collectively demonstrate the utility of metabolomic profiling in identifying associations between specific lipid species like POPC and complex health conditions. ahajournals.orgutu.finih.govresearchgate.netutu.fi

POPC in Cellular Signaling and Receptor Ligand Research

Beyond its structural role, POPC has been identified as a key signaling molecule that acts as an endogenous ligand for nuclear receptors, a class of proteins that regulate gene expression. tandfonline.comwikipedia.org Specifically, research has established POPC as a physiologically relevant endogenous ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα). ncats.iotandfonline.comtandfonline.comresearchgate.net

PPARα is a transcription factor that governs the expression of numerous genes involved in lipid metabolism. tandfonline.comtandfonline.com Seminal studies demonstrated that PPARα isolated from mouse liver was bound to a phospholipid, which mass spectrometry identified as POPC (16:0/18:1-GPC). researchgate.net The generation of this specific POPC species was found to be dependent on the activity of fatty acid synthase (FAS) and the phosphatidylcholine biosynthetic enzyme CEPT1. tandfonline.comtandfonline.comresearchgate.net Inactivation or knockdown of these enzymes led to reduced PPARα-dependent gene expression. tandfonline.comtandfonline.comresearchgate.net

Further evidence for this ligand-receptor relationship includes:

Competitive Binding: Established synthetic PPARα agonists were shown to compete with POPC for binding to the receptor. tandfonline.comtandfonline.com

Receptor Specificity: The interaction of POPC with other PPAR isoforms was significantly weaker (PPARδ) or non-existent (PPARγ), indicating a specific relationship with PPARα. tandfonline.comtandfonline.com

In Vivo Effects: Direct infusion of POPC into the hepatic portal vein of mice induced PPARα-dependent gene expression and led to a decrease in hepatic steatosis (fatty liver). tandfonline.comtandfonline.comnih.gov

Neuropathy Link: In peripheral nerves, local accumulation of POPC and another phosphatidylcholine species has been linked to the development of peripheral neuropathy in mice lacking the Srebf1c transcription factor, a process mediated by PPARα activation. ncats.io Treatment with a PPARα antagonist was able to rescue this neuropathy. ncats.io

These findings collectively show that endogenously synthesized POPC is not merely a structural component but also a specific signaling molecule that directly regulates metabolic gene expression through its interaction with the nuclear receptor PPARα. tandfonline.comresearchgate.net

Table 2: Key Findings on POPC as a PPARα Ligand
FindingExperimental EvidenceSignificanceCitations
IdentificationMass spectrometry of a phospholipid bound to PPARα from mouse liver identified it as POPC (16:0/18:1-GPC).Establishes POPC as a candidate for the natural, endogenous ligand for PPARα. researchgate.net
Biosynthetic LinkInactivation of fatty acid synthase (FAS) or the PC biosynthetic enzyme CEPT1 impairs PPARα-dependent gene expression.Links the synthesis of POPC directly to the activation of PPARα signaling pathways. tandfonline.comtandfonline.comresearchgate.net
Binding SpecificityPOPC shows strong interaction with PPARα, weak interaction with PPARδ, and no interaction with PPARγ. Synthetic agonists compete with POPC for binding.Demonstrates the specificity of the POPC-PPARα interaction compared to other PPAR isoforms. tandfonline.comtandfonline.com
Physiological FunctionPortal vein infusion of POPC in mice induces PPARα target genes and reduces hepatic steatosis.Confirms that POPC can act as a functional ligand in a living organism to regulate lipid metabolism. tandfonline.comtandfonline.comnih.gov

The role of lipids in neuronal function, including neurotransmitter release and synaptic plasticity, is an active area of research. researchgate.net Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.govnih.govplos.org While direct studies extensively detailing POPC's specific influence on these cognitive processes are emerging, its established roles in membrane structure and cellular signaling provide a strong basis for its importance in the nervous system.

Animal models are crucial tools for investigating cognitive function and the effects of various compounds. kosfaj.orgresearchgate.netmdpi.comresearchgate.net The integrity of myelin, the lipid-rich sheath that insulates nerve fibers and facilitates rapid impulse propagation, is critical for proper neurological function. Changes in the fatty acid composition of myelin have been associated with peripheral neuropathy. ncats.io Research on animal models has shown that the accumulation of POPC in peripheral nerves, through the activation of its receptor PPARα, can contribute to the development of neuropathy. ncats.io This finding directly links a specific POPC-mediated signaling pathway to a pathological outcome in the nervous system of an animal model.

Furthermore, phospholipids are integral to the structure of neuronal membranes where signaling events central to synaptic plasticity occur. researchgate.net The physical properties of the lipid bilayer, influenced by its composition of lipids like POPC, can affect the function of embedded proteins such as ion channels and receptors that are critical for synaptic transmission and plasticity. While much of the research on synaptic plasticity focuses on neurotransmitter systems and protein kinases, the lipid environment in which these processes occur is increasingly recognized as a key modulator. nih.govplos.org The role of POPC as a specific signaling molecule, particularly through nuclear receptors like PPARα which are also expressed in the brain, suggests potential pathways through which it could influence gene expression programs related to neuronal health, plasticity, and cognitive function.

Investigation of POPC's Involvement in Disease Mechanism Models

POPC is extensively utilized as a standard model for eukaryotic membranes in research on neurodegenerative disorders, particularly Alzheimer's disease. mdpi.comnih.gov This is due to its zwitterionic nature and its composition of one saturated and one unsaturated fatty acid chain, which mimics the fluidity of biological membranes. mdpi.com The interaction between amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, and lipid membranes is considered a critical factor in the disease's pathogenesis.

Research indicates that POPC membranes can influence the aggregation kinetics of Aβ. Studies have shown that zwitterionic POPC lipid bilayers can increase the rate of Aβ fibril formation when compared to an aqueous environment. mdpi.com The aggregation of Aβ peptides on the surface of POPC membranes is thought to be driven by a combination of electrostatic and hydrophobic interactions. mdpi.com

Furthermore, the aggregation of Aβ on POPC bilayers can lead to significant perturbations of the membrane itself. Atomistic molecular dynamics simulations have shown that the formation of Aβ oligomers, such as tetramers, on POPC bilayers can cause the membrane to become more ordered and rigid. nih.gov This alteration in membrane fluidity can disrupt normal cellular processes. While monomeric Aβ has been observed to have little initial impact on the fluidity of POPC bilayers, the resulting oligomers can decrease bilayer fluidity. frontiersin.org

The interaction is also dependent on the specific Aβ species. For example, Aβ1-40 has been observed to aggregate into fibrils on the membrane surface, while Aβ1-42 can form oligomers that insert into POPC bilayers, potentially forming β-barrel channel pores. nih.gov This insertion and pore formation can lead to increased ion leakage across the membrane, disrupting cellular homeostasis and contributing to neuronal cell death. nih.gov The presence of other lipids, such as cholesterol, within the POPC membrane can further modulate these interactions. researchgate.net

The following table summarizes key findings from studies on the interaction between Aβ and POPC membranes:

Table 1: Research Findings on Aβ and POPC Membrane Interactions
Aspect of InteractionObservationReference
Aβ Aggregation KineticsPOPC bilayers increase the rate of Aβ fibril formation compared to aqueous solution. mdpi.com
Membrane PerturbationAβ oligomers lead to more ordered and rigid POPC membranes. nih.gov
Membrane FluidityAβ oligomers decrease the fluidity of POPC bilayers. frontiersin.org
Aβ Species-Specific InteractionAβ1-42 oligomers can insert into POPC bilayers to form pores. nih.gov

The myelin sheath is a specialized, lipid-rich membrane that insulates nerve fibers, enabling rapid nerve impulse conduction. frontiersin.orgnews-medical.net Phospholipids, including phosphatidylcholines like POPC, are a major component of the myelin membrane, which is comprised of approximately 70-85% lipids. frontiersin.org Alterations in the fatty acid composition of myelin have been linked to the development of peripheral neuropathy. ncats.ionih.gov

A significant finding directly implicates POPC in the mechanisms of peripheral neuropathy. A study using mice lacking the sterol regulatory element-binding factor-1c (Srebf1c) gene, which is crucial for fatty acid synthesis, found that these mice develop peripheral neuropathy. nih.gov This neuropathy was characterized by alterations in Remak bundles and hypermyelination of small-caliber fibers, leading to impaired nerve function. nih.gov

Crucially, the development of this neuropathy was linked to the local accumulation of two endogenous peroxisome proliferator-activated receptor-α (PPARα) ligands: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine. nih.gov The accumulation of POPC in the peripheral nerves of these mice led to decreased fatty acid synthesis and glycolytic flux, alongside increased fatty acid catabolism and mitochondrial function. nih.gov This metabolic shift, driven by POPC acting as a PPARα ligand, is believed to be a key factor in the observed myelin pathology. ncats.ionih.gov Treatment with a PPARα antagonist was able to rescue the neuropathy in these mice, further solidifying the role of the POPC-PPARα interaction in this disease model. nih.gov

These findings highlight the critical importance of balanced fatty acid synthesis and composition in maintaining the structure and function of the myelin sheath. The accumulation of specific lipid species like POPC can disrupt this balance and contribute directly to the pathogenesis of peripheral neuropathy.

The following table outlines the key proteins and lipids involved in myelin structure and their relevance to neuropathy.

Table 2: Key Components of the Myelin Sheath and Their Association with Neuropathy
ComponentTypeRole in Myelin and NeuropathyReference
Phosphatidylcholine (including POPC)Lipid (Phospholipid)Major structural component. Accumulation of POPC is linked to peripheral neuropathy in Srebf1c-deficient mice by acting as a PPARα ligand. frontiersin.orgnih.gov
CholesterolLipid (Sterol)Essential for myelin formation and integrity. researchgate.net
GalactocerebrosideLipid (Glycolipid)A primary lipid of myelin. news-medical.net
Myelin Basic Protein (MBP)ProteinAbundant in CNS myelin, crucial for compact myelin formation. news-medical.net
Proteolipid Protein (PLP)ProteinThe most abundant protein in CNS myelin. news-medical.net
Myelin Protein Zero (MPZ or P0)ProteinMajor protein in PNS myelin, involved in holding myelin layers together. mpg.de
Peripheral Myelin Protein 22 (PMP22)ProteinIntegral membrane protein in PNS myelin; mutations cause Charcot-Marie-Tooth disease. mpg.de

Q & A

How can researchers formulate precise and testable research questions for studies involving CID 18502854?

A well-constructed research question should be specific, measurable, and feasible within experimental constraints. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define variables and outcomes. For example:

  • "Does varying the concentration of this compound alter its binding affinity to [specific receptor] under [specific conditions]?" Avoid vague terms like "explore" or "investigate" and focus on quantifiable relationships .

Q. What are the key considerations for designing reproducible experiments with this compound?

  • Material documentation : Specify purity, synthesis methods, and storage conditions (e.g., temperature, solvent) to ensure batch consistency.
  • Method transparency : Include detailed protocols (e.g., reaction times, instrumentation settings) in the main text or supplementary materials.
  • Controls : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay reliability .

Q. How can researchers address conflicting data in studies involving this compound?

  • Error analysis : Quantify uncertainties (e.g., via standard deviation, confidence intervals) and assess instrument calibration.
  • Contextual validation : Compare results with prior studies, noting differences in experimental conditions (e.g., pH, temperature).
  • Triangulation : Use complementary techniques (e.g., spectroscopy and chromatography) to confirm findings .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in multi-variable systems?

  • Non-linear regression : Fit data to models like the Hill equation to determine EC₅₀/IC₅₀ values.
  • Multivariate analysis : Apply ANOVA or machine learning (e.g., PCA) to disentangle interactions between variables (e.g., temperature, pH, co-factors).
  • Sensitivity testing : Use Monte Carlo simulations to identify parameters with the highest impact on outcomes .

Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in this compound synthesis?

  • DoE (Design of Experiments) : Employ factorial designs to test interactions between synthesis parameters (e.g., catalyst loading, reaction time).
  • QC metrics : Track purity (via HPLC), yield, and stability (e.g., accelerated degradation studies) across batches.
  • Automation : Use robotic platforms for consistent reagent handling and reaction monitoring .

Q. What strategies are effective for resolving discrepancies between computational predictions and experimental results for this compound?

  • Model refinement : Adjust force fields or solvation parameters in molecular dynamics simulations to better match empirical data.
  • Experimental validation : Test computational hypotheses (e.g., binding poses) using mutagenesis or X-ray crystallography.
  • Meta-analysis : Compare results across multiple software platforms (e.g., AutoDock vs. Schrödinger) to identify systemic biases .

Methodological Guidance

Q. How should researchers structure the discussion section when reporting contradictory findings for this compound?

  • Contextualize contradictions : Highlight differences in experimental design (e.g., cell lines, assay types) that may explain divergent results.
  • Mechanistic hypotheses : Propose testable models (e.g., allosteric modulation vs. competitive inhibition) to reconcile discrepancies.
  • Limitations : Explicitly state constraints (e.g., sample size, detection limits) to guide future studies .

Q. What ethical and practical criteria should guide in vivo studies with this compound?

  • Ethical compliance : Follow institutional guidelines for animal welfare and dose optimization to minimize suffering.
  • Data relevance : Justify model selection (e.g., transgenic vs. wild-type animals) based on the research question.
  • Transparency : Report attrition rates, adverse events, and statistical power calculations in supplementary materials .

Data Management and Reproducibility

Q. How can researchers ensure long-term accessibility of raw data for this compound studies?

  • FAIR principles : Store data in repositories (e.g., Zenodo, Figshare) with unique DOIs, metadata, and open-access licenses.
  • Standardized formats : Use community-accepted file types (e.g., .csv for tables, .mnova for NMR spectra).
  • Code sharing : Publish analysis scripts (e.g., Python/R) to enable replication of computational workflows .

Q. What steps are critical for validating the identity of newly synthesized derivatives of this compound?

  • Multi-modal characterization : Combine NMR, HRMS, and X-ray crystallography to confirm structural integrity.
  • Purity assessment : Use orthogonal methods (e.g., HPLC, elemental analysis) to detect impurities.
  • Reference standards : Compare spectral data with published libraries or commercially available analogs .

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